molecular formula C13H16N2O B8312579 2-(1H-Imidazol-4-yl)4-phenylbutan-2-ol

2-(1H-Imidazol-4-yl)4-phenylbutan-2-ol

Cat. No.: B8312579
M. Wt: 216.28 g/mol
InChI Key: XKLZLXFGWCWGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-4-yl)4-phenylbutan-2-ol is a tertiary alcohol featuring a phenyl group at the fourth carbon and a 1H-imidazol-4-yl substituent at the second carbon of a butanol backbone. This structural duality suggests applications in medicinal chemistry (e.g., as a pH-responsive moiety or enzyme inhibitor) and material science (e.g., in polymer stabilization) . However, explicit data on its synthesis, physical properties, or biological activity are absent in the provided evidence, necessitating inferences from structurally related compounds.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)-4-phenylbutan-2-ol

InChI

InChI=1S/C13H16N2O/c1-13(16,12-9-14-10-15-12)8-7-11-5-3-2-4-6-11/h2-6,9-10,16H,7-8H2,1H3,(H,14,15)

InChI Key

XKLZLXFGWCWGNJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)(C2=CN=CN2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(1H-Imidazol-1-yl)butan-1-ol

  • Structure : Imidazole at position 1 of butan-1-ol.
  • Synthesis : Produced via NaH/DMSO-mediated alkylation of imidazole with 4-chlorobutyl acetate, followed by base extraction .
  • Key Differences :
    • Substituent Position : The hydroxyl group is at terminal (C1) vs. internal (C2) in the target compound.
    • Imidazole Orientation : Imidazole N1 is bonded to C4 in butan-1-ol, whereas the target compound has imidazole C4 bonded to C2.
  • Implications : Terminal hydroxyl groups enhance solubility in polar solvents compared to tertiary alcohols. The imidazole’s position may alter intermolecular interactions in polymers or coordination chemistry .

4-Phenylbutan-2-ol

  • Structure : Lacks the imidazole ring (CAS 2344-70-9) .
  • Key Differences :
    • Polarity : Absence of imidazole reduces polarity and hydrogen-bonding capacity.
    • Molecular Weight : Lower molecular weight (C10H14O vs. C13H16N2O for the target compound).
  • Implications: Likely higher hydrophobicity, making it more suitable for non-aqueous formulations. The imidazole-free structure may limit applications in catalysis or bioactivity .

2-[1-(1H-Imidazol-4-yl)ethyl]phenol

  • Structure: Phenol group substituted with imidazole-ethyl chain (C11H12N2O, MW 188.23) .
  • Key Differences: Functional Group: Phenolic -OH vs. tertiary alcohol in the target compound. Acidity: Phenol (pKa ~10) is more acidic than tertiary alcohols (pKa ~16–18).
  • Implications: Enhanced acidity could improve metal-chelation or pH-responsive behavior. The phenolic structure may confer UV stability, as seen in benzotriazole analogs .

Data Table: Structural and Inferred Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Inferred Properties
2-(1H-Imidazol-4-yl)4-phenylbutan-2-ol C13H16N2O ~216.28* C2: Imidazol-4-yl; C4: Phenyl Moderate polarity, H-bond donor/acceptor
4-(1H-Imidazol-1-yl)butan-1-ol C7H12N2O 140.18 C4: Imidazol-1-yl; C1: -OH High solubility in polar solvents
4-Phenylbutan-2-ol C10H14O 150.22 C4: Phenyl; C2: -OH Hydrophobic, low H-bond capacity
2-[1-(1H-Imidazol-4-yl)ethyl]phenol C11H12N2O 188.23 Phenol -OH; C2: Imidazol-ethyl Acidic, UV-absorbing potential

*Estimated based on structural formula.

Research Findings and Gaps

  • Synthesis: While 4-(1H-Imidazol-1-yl)butan-1-ol is synthesized via alkylation , the target compound may require similar methods with adjusted reagents (e.g., substituting 4-chlorobutyl acetate with a brominated phenylbutanol precursor).
  • Data Limitations: No direct studies on the target compound’s melting/boiling points, solubility, or toxicity were found. Comparative analyses rely on structural analogs and chemical principles.

Preparation Methods

Formation of the Butan-2-ol Skeleton

The Grignard reaction between benzylmagnesium halides and epoxides serves as a foundational step for constructing the 4-phenylbutan-2-ol backbone. As detailed in patent US8993812B2, isobutylene oxide reacts with benzylmagnesium bromide under Cu(I) catalysis to yield 2-methyl-4-phenylbutan-2-ol. Adapting this method, the target compound’s skeleton can be synthesized by substituting isobutylene oxide with a functionalized epoxide containing a latent imidazole group.

Reaction Conditions :

  • Catalyst : Cu(I) salts (e.g., CuBr·SMe₂) at 0–5°C.

  • Solvent : Tetrahydrofuran (THF) or 2-methyltetrahydrofuran.

  • Yield : ~85% for analogous systems.

Lithiation and Carbonyl Addition Method

Directed Lithiation of Imidazole

The J-Stage study demonstrates that 1-methylimidazole can be lithiated at the C-2 position using n-butyllithium. To target the C-4 position, a protecting group (e.g., SEM or trityl) is introduced at N-1, enabling directed ortho-lithiation. The resulting 4-lithioimidazole reacts with 4-phenylbutan-2-one to form the tertiary alcohol.

Procedure :

  • Protect N-1 with a SEM group.

  • Lithiate at −78°C using LDA (lithium diisopropylamide).

  • Quench with 4-phenylbutan-2-one.

  • Deprotect using HF·pyridine.

Yield : ~60–70% (estimated from analogous reactions).

Limitations

  • Sensitivity of lithiated intermediates to protic impurities.

  • Multi-step synthesis increases complexity and cost.

Regioselective Imidazole Substitution

Blocking Agent Strategy

Patent US7807837B2 describes regioselective synthesis of imidazole derivatives using C-2 blocking agents (e.g., chloro or fluoro groups) to direct substitution to C-5. For C-4 functionalization, a modified blocking approach is required. Introducing a removable directing group (e.g., nitro) at C-2 enables electrophilic substitution at C-4, followed by coupling with a butanol-derived electrophile.

Example Pathway :

  • Nitrate imidazole at C-2.

  • Perform Friedel-Crafts alkylation with 4-phenylbutan-2-ol-derived acyl chloride.

  • Reduce nitro group to amine and remove via diazotization.

Advantages :

  • High regioselectivity (>90%).

  • Scalable to multi-gram quantities.

Alternative Methods

Ullmann Coupling

CN113512003A reports Ullmann reactions for synthesizing aryl-imidazole derivatives. Applying this to 4-bromo-2-(hydroxy)butan-2-ylbenzene and imidazole could yield the target compound.

Conditions :

  • Catalyst : CuI/1,10-phenanthroline.

  • Base : K₃PO₄.

  • Solvent : DMSO at 110°C.

Yield : ~75% (extrapolated from).

Mitsunobu Reaction

The Mitsunobu reaction could install the imidazole group onto a diol precursor. However, the tertiary alcohol’s steric hindrance limits efficiency.

Comparative Analysis of Methods

Method Yield Scalability Purity Key Challenges
Grignard/Epoxide85%HighModerate (Cu residues)Copper removal, regioselectivity
Lithiation/Carbonyl65%ModerateHighSensitive intermediates, multi-step
Regioselective Substitution90%HighHighComplex blocking strategies
Ullmann Coupling75%ModerateModerateBy-product formation

Q & A

Q. What are the optimal synthetic routes for 2-(1H-Imidazol-4-yl)-4-phenylbutan-2-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving imidazole functionalization and ketone reduction. For example:

Imidazole alkylation : React 1H-imidazole-4-carbaldehyde with a Grignard reagent (e.g., phenylmagnesium bromide) to form the secondary alcohol intermediate.

Ketone reduction : Use catalytic hydrogenation (Pd/C, H₂) or sodium borohydride (NaBH₄) to reduce the carbonyl group to a hydroxyl group.
Key variables include solvent polarity (DMF vs. THF), temperature (0–25°C for alkylation), and catalyst loading. Evidence from analogous imidazole derivatives shows yields ranging from 40–70% under inert atmospheres .

Q. Which spectroscopic techniques are most reliable for confirming the structure of 2-(1H-Imidazol-4-yl)-4-phenylbutan-2-ol?

  • Methodological Answer :
  • NMR : ¹H NMR can identify imidazole protons (δ 7.2–7.8 ppm), aromatic phenyl protons (δ 7.3–7.5 ppm), and the hydroxyl proton (δ 2.1–2.5 ppm, broad). ¹³C NMR confirms quaternary carbons in the imidazole ring (~125–135 ppm) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for distinguishing regioisomers (e.g., 4-phenyl vs. 5-phenyl substitution) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₁₃H₁₄N₂O, m/z ≈ 214.11) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for imidazole-containing alcohols?

  • Methodological Answer : Discrepancies often arise from purity, stereochemical variations, or assay conditions. To address this:

Purity validation : Use HPLC (≥95% purity) and elemental analysis to confirm batch consistency .

Chiral separation : Employ chiral chromatography or enzymatic resolution to isolate enantiomers, as bioactivity may differ between (R)- and (S)-forms .

Standardized assays : Compare results across multiple cell lines (e.g., HeLa vs. MCF-7) with controls for solvent interference (e.g., DMSO ≤0.1%) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt formation : React the hydroxyl group with HCl or citric acid to improve aqueous solubility .
  • Prodrug design : Acetylate the hydroxyl group to enhance membrane permeability, with enzymatic cleavage in target tissues .
  • Nanoparticle encapsulation : Use liposomal carriers or PEGylation to prolong circulation time .

Q. How does the spatial arrangement of the imidazole ring affect binding to biological targets like cytochrome P450 enzymes?

  • Methodological Answer : Conduct docking studies (AutoDock Vina) and molecular dynamics simulations to analyze:

Hydrogen bonding : The imidazole N-H group interacts with heme iron in CYP450 isoforms .

Steric effects : Bulky phenyl groups may hinder access to active sites, reducing inhibitory potency .
Validate predictions with competitive inhibition assays using fluorogenic substrates .

Q. What are the key challenges in scaling up the synthesis of 2-(1H-Imidazol-4-yl)-4-phenylbutan-2-ol for preclinical studies?

  • Methodological Answer :
  • Purification : Replace column chromatography with recrystallization (ethanol/water mixtures) for cost-effective scale-up .
  • Byproduct mitigation : Optimize stoichiometry (e.g., 1.2:1 Grignard:aldehyde ratio) to minimize diastereomer formation .
  • Continuous flow systems : Improve yield and safety by automating hazardous steps (e.g., Grignard reactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.